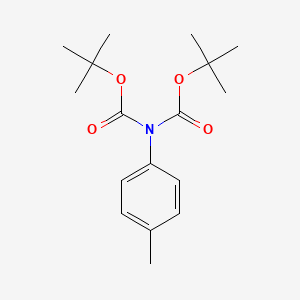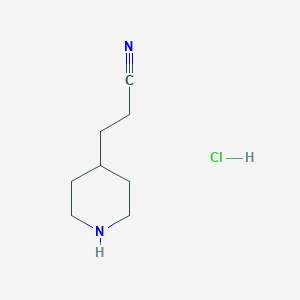
4-(Difluoromethoxy)-3-hydroxybenzonitrile
Vue d'ensemble
Description
“4-(Difluoromethoxy)-3-hydroxybenzaldehyde” is a chemical compound with the molecular formula C8H6F2O3 . It is used for the synthesis of phosphodiesterase-4 (PDE4) inhibitors, such as roflumilast, which is used for the treatment of chronic obstructive pulmonary disease (COPD) .
Synthesis Analysis
A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation . Sodium hydroxide is used as an alkali in the last step, and the total yield of roflumilast can be up to 68.3% .
Molecular Structure Analysis
The molecular structure of “4-(Difluoromethoxy)-3-hydroxybenzaldehyde” is characterized by the presence of a benzene ring substituted with a difluoromethoxy group and a hydroxy group . The molecular weight of this compound is 188.13 .
Chemical Reactions Analysis
The compound “4-(Difluoromethoxy)-3-hydroxybenzaldehyde” is involved in various chemical reactions. For instance, it is used in the synthesis of roflumilast, a process that involves O-alkylation, oxidation, and N-acylation .
Physical And Chemical Properties Analysis
The compound “4-(Difluoromethoxy)-3-hydroxybenzaldehyde” is a solid at room temperature . It has a molecular weight of 188.13 and a density of 1.4±0.1 g/cm3 . Its boiling point is 280.6±35.0 °C at 760 mmHg , and it has a melting point of 90 °C .
Applications De Recherche Scientifique
Analytical Methods in Antioxidant Activity Studies
A critical review by Munteanu and Apetrei (2021) on analytical methods used in determining antioxidant activity highlights the importance of various tests for assessing the antioxidant capacity of compounds. These tests, based on chemical reactions and spectrophotometry, are crucial in analyzing the antioxidant analysis or determining the antioxidant capacity of complex samples, which could be relevant for studying 4-(Difluoromethoxy)-3-hydroxybenzonitrile if its antioxidant properties were of interest (Munteanu & Apetrei, 2021).
Protein Dynamics in Enzyme Function
Research on p-hydroxybenzoate hydroxylase, a flavoprotein monooxygenase, by Entsch, Cole, and Ballou (2005) delves into the enzyme's complex dynamic behavior and catalytic process, offering insights into the protein dynamics and electrostatics in enzyme function. Such studies are valuable for understanding the biochemical roles and applications of structurally related compounds in enzymatic reactions and potential drug development (Entsch et al., 2005).
Antioxidant Marker Studies
Žarković (2003) focuses on 4-hydroxynonenal (HNE) as a bioactive marker of pathophysiological processes, discussing its role as a reliable marker of oxidative stress and its significance in various diseases. This review underscores the importance of understanding the biological activities of small molecular compounds, which might be relevant to the research applications of 4-(Difluoromethoxy)-3-hydroxybenzonitrile in studying oxidative stress and related pathologies (Žarković, 2003).
Adsorption Behavior and Mechanism Studies
Du et al. (2014) provide a comprehensive review on the adsorption behavior and mechanism of perfluorinated compounds on various adsorbents. Understanding the adsorption mechanisms is essential for environmental remediation and pollution control, which could inform the potential environmental applications of 4-(Difluoromethoxy)-3-hydroxybenzonitrile in water treatment or pollutant adsorption (Du et al., 2014).
Safety And Hazards
The compound “4-(Difluoromethoxy)-3-hydroxybenzaldehyde” may cause skin irritation, serious eye irritation, and may be toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-(difluoromethoxy)-3-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c9-8(10)13-7-2-1-5(4-11)3-6(7)12/h1-3,8,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREGIZMEBAIGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-3-hydroxybenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




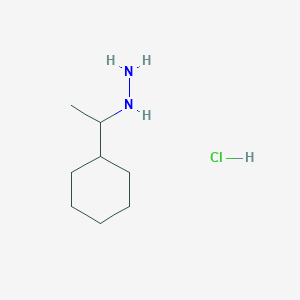
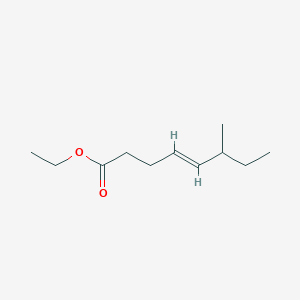
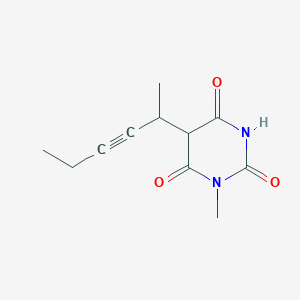


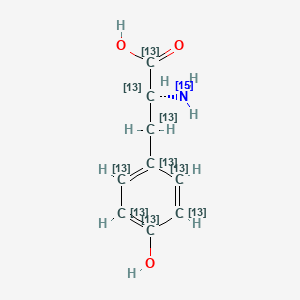


![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435255.png)

